Z-Gly-Gly-Arg-betana hydrochloride

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

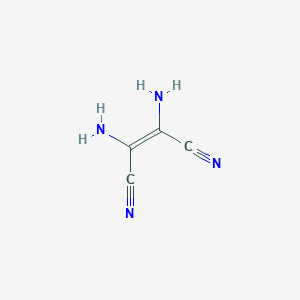

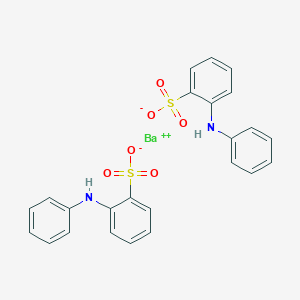

Z-Gly-Gly-Arg-betana hydrochloride, also known as Z-GGR-βNA, primarily targets trypsin , enteropeptidase , and neutral endopeptidase 24.5 . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of peptide activity.

Mode of Action

Z-GGR-βNA acts as a sensitive chromogenic substrate for these enzymes . It interacts with the enzymes, allowing a distinct histochemical localization of enteropeptidase with the trypsinogen method . It is also cleaved by neutral endopeptidase 24.5 .

Biochemical Pathways

The compound’s interaction with these enzymes affects several biochemical pathways. For instance, it is used for determining the tryptic activity of the 20S proteasome , a complex that plays a key role in regulated protein degradation in cells.

Result of Action

The cleavage of Z-GGR-βNA by its target enzymes results in the generation of colorimetric signals . This property makes it a useful tool in biochemical assays to measure the activity of these enzymes. Furthermore, its use allows a distinct histochemical localization of enteropeptidase .

Biochemische Analyse

Biochemical Properties

Z-Gly-Gly-Arg-betana hydrochloride is a sensitive chromogenic substrate for trypsin . It allows a distinct histochemical localization of enteropeptidase with the trypsinogen method . It is also cleaved by neutral endopeptidase 24.5 . Furthermore, this compound is used for determining the tryptic activity of the 20S proteasome .

Cellular Effects

It is known that the compound can influence cellular processes through its interactions with enzymes such as trypsin and enteropeptidase .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for various enzymes. It is cleaved by enzymes like trypsin and neutral endopeptidase 24.5 . This cleavage can influence the activity of these enzymes and potentially alter gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to measure the activity of enzymes like trypsin over time .

Metabolic Pathways

It is known that the compound can interact with enzymes like trypsin and enteropeptidase, suggesting it may play a role in the metabolic pathways these enzymes are involved in .

Subcellular Localization

Given its role as a substrate for various enzymes, it is likely that it is found in the same subcellular compartments as these enzymes .

Vorbereitungsmethoden

The synthesis of Z-Gly-Gly-Arg-betana hydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for this compound may involve large-scale SPPS, followed by purification and quality control processes to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Z-Gly-Gly-Arg-betana hydrochloride undergoes several types of chemical reactions, including:

Oxidation and Reduction:

Substitution: The peptide chain may also undergo substitution reactions, particularly at the amino acid side chains, under suitable conditions.

Common reagents and conditions used in these reactions include proteases for hydrolysis, oxidizing or reducing agents for redox reactions, and various chemical reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

Z-Gly-Gly-Arg-betana hydrochloride has a wide range of scientific research applications, including:

Biochemistry: It is used as a substrate for studying the activity of proteases such as trypsin and neutral endopeptidase.

Histochemistry: This compound is employed in the histochemical localization of enteropeptidase using the trypsinogen method.

Proteasome Activity Assays: It is used to determine the tryptic activity of the 20S proteasome, which is important for understanding protein degradation pathways.

Drug Development: The compound’s ability to act as a substrate for various proteases makes it useful in the development of protease inhibitors and other therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Gly-Arg-betana hydrochloride is similar to other peptide substrates used in biochemical research, such as Z-Gly-Gly-Arg-2-naphthylamide and Z-Gly-Gly-Arg-4-nitroanilide . it is unique in its specific sequence and its sensitivity as a chromogenic substrate for trypsin and other proteases . This compound’s ability to be used in various assays and its effectiveness in histochemical localization make it a valuable tool in scientific research .

Similar compounds include:

- Z-Gly-Gly-Arg-2-naphthylamide

- Z-Gly-Gly-Arg-4-nitroanilide

- Z-Gly-Gly-Arg-7-amido-4-methylcoumarin

Eigenschaften

IUPAC Name |

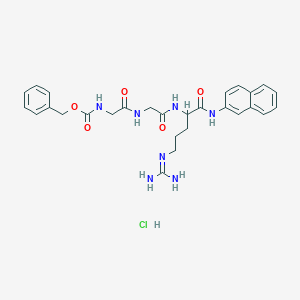

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJVGPYUPGGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432453 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-79-1 | |

| Record name | AGN-PC-01Z8AV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)